2-Difluoromethyl-3,6-dimethylanisole
Overview
Description
2-Difluoromethyl-3,6-dimethylanisole is an organic compound characterized by the presence of difluoromethyl and dimethyl groups attached to an anisole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethyl-3,6-dimethylanisole typically involves the introduction of difluoromethyl groups to a pre-existing anisole structure. One common method is the difluoromethylation of 3,6-dimethylanisole using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions, including the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced difluoromethylation reagents and catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethyl-3,6-dimethylanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines, thiols, solvents like ethanol or acetonitrile, elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Anisole derivatives without the difluoromethyl group.
Substitution: Amino or thio-substituted anisole derivatives.
Scientific Research Applications
2-Difluoromethyl-3,6-dimethylanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-Difluoromethyl-3,6-dimethylanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Difluoromethyl-4,5-dimethylanisole
- 2-Difluoromethyl-3,6-dimethylphenol
- 2-Difluoromethyl-3,6-dimethylbenzene
Uniqueness
2-Difluoromethyl-3,6-dimethylanisole is unique due to the specific positioning of the difluoromethyl and dimethyl groups on the anisole core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
IUPAC Name |
2-(difluoromethyl)-3-methoxy-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-5-7(2)9(13-3)8(6)10(11)12/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVTYNHXNMBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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